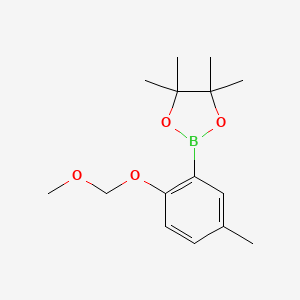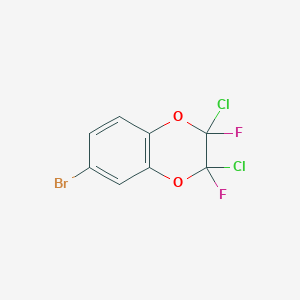
6-Bromo- 2,3-dichloro-2,3-difluoro-1,4-benzodioxane, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,3-dichloro-2,3-difluoro-1,4-benzodioxane, or 6-Br-DCDD, is an organobromine compound that has been used in various scientific research applications. It is a colorless, odorless, and non-volatile liquid with a melting point of -6.5°C and a boiling point of 120°C. 6-Br-DCDD is one of the most widely used brominated organobromine compounds in the world and it has been used in a variety of different scientific research applications.
Mecanismo De Acción
The mechanism of action of 6-Br-DCDD is not completely understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes. Cytochrome P450 enzymes are involved in the metabolism of drugs and other xenobiotics. 6-Br-DCDD is thought to bind to the active site of the enzyme, preventing its activity. Additionally, 6-Br-DCDD is believed to interact with the heme group of the enzyme, which is necessary for its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Br-DCDD are not completely understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other xenobiotics. Additionally, 6-Br-DCDD has been shown to interact with the heme group of the enzyme, which could lead to changes in the enzyme’s structure and activity. In addition, 6-Br-DCDD has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids, which could lead to changes in the metabolism of lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-Br-DCDD in laboratory experiments is its high purity (97%). This makes it ideal for use in a variety of scientific research applications. Additionally, 6-Br-DCDD is relatively stable and non-volatile, which makes it easy to store and handle. Furthermore, 6-Br-DCDD is relatively inexpensive, which makes it an attractive reagent for laboratory use.
One of the main limitations of using 6-Br-DCDD in laboratory experiments is its low solubility in water. This makes it difficult to use in aqueous solutions, which limits its utility in certain applications. Additionally, 6-Br-DCDD is toxic and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for 6-Br-DCDD. One potential application is its use as an inhibitor of cytochrome P450 enzymes. This could lead to a better understanding of the role of these enzymes in drug metabolism and lead to new therapeutic strategies. Additionally, 6-Br-DCDD could be used as a catalyst for the synthesis of polymers and other materials. Furthermore, 6-Br-DCDD could be used as a model compound for studying the structure-activity relationships of brominated organobromine compounds. Finally, 6-Br-DCDD could be used in the synthesis of organic compounds such as ketones, amines, alcohols, and others.
Métodos De Síntesis
6-Br-DCDD can be synthesized in a few different ways. The most common method involves the reaction of 2,3-dichloro-2,3-difluoro-1,4-benzodioxane (DCDD) with bromine in the presence of a Lewis acid catalyst. The reaction is carried out at room temperature and yields 6-Br-DCDD in high yields. The reaction can also be carried out in the presence of a strong base such as sodium hydroxide to yield 6-Br-DCDD in lower yields. Additionally, 6-Br-DCDD can be synthesized via the reaction of 1,4-dibromo-2,3-dichloro-2,3-difluoro-benzene (DBDCF) with aqueous potassium hydroxide.
Aplicaciones Científicas De Investigación
6-Br-DCDD has been used in a variety of scientific research applications. Most notably, it has been used as a reagent in the synthesis of organic compounds such as ketones, amines, alcohols, and others. Additionally, 6-Br-DCDD has been used as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been used as a catalyst for the synthesis of polymers and other materials. Furthermore, 6-Br-DCDD has been used as a model compound for studying the structure-activity relationships of brominated organobromine compounds.
Propiedades
IUPAC Name |
6-bromo-2,3-dichloro-2,3-difluoro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2F2O2/c9-4-1-2-5-6(3-4)15-8(11,13)7(10,12)14-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVDQAXVEGUCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(C(O2)(F)Cl)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



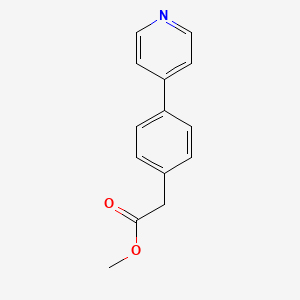
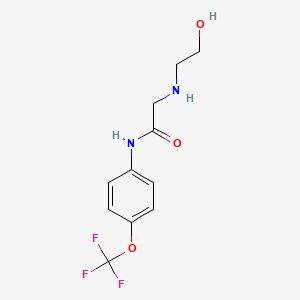


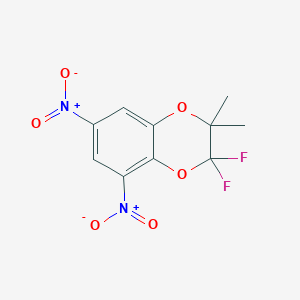





![5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95%](/img/structure/B6336767.png)
